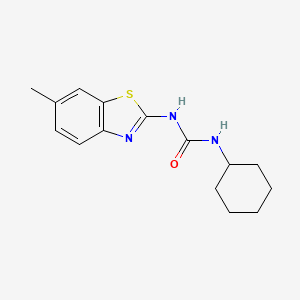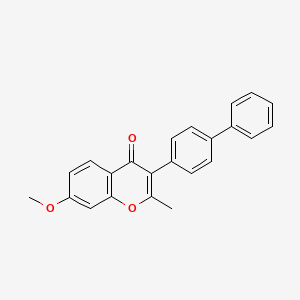![molecular formula C21H19N3O B5783457 N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea, also known as GW5074, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of c-Jun N-terminal kinase (JNK) pathway, and later found to have inhibitory effects on other kinases and signaling pathways.
Mecanismo De Acción
N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea inhibits kinases by binding to their ATP binding site and preventing the transfer of phosphate groups to their downstream targets. It has been shown to have a high selectivity for JNK pathway, and its inhibitory effects on other kinases are relatively weak. The exact mechanism of action of this compound on JNK pathway is still not fully understood, but it has been suggested that it may act by disrupting the interaction between JNK and its upstream activators.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been found to inhibit cell proliferation, induce apoptosis, and reduce inflammation in cancer cells and immune cells. It has also been shown to improve neuronal function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea in lab experiments is its high selectivity for JNK pathway. This allows researchers to study the function of JNK pathway without affecting other kinases and signaling pathways. This compound is also relatively easy to synthesize and purify, and its inhibitory effects on JNK pathway are dose-dependent and reversible.
One of the limitations of using this compound in lab experiments is its relatively weak inhibitory effects on other kinases. This may limit its usefulness in studying the function of other kinases and signaling pathways. Another limitation is that this compound is not very soluble in water, which may affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are many future directions for the use of N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea in scientific research. One direction is to study its effects on other kinases and signaling pathways, and to develop more potent and selective inhibitors based on its structure. Another direction is to study its effects in different animal models of diseases, and to explore its potential as a therapeutic agent for cancer, neurodegenerative diseases, and immune disorders. Finally, the development of new delivery systems and formulations may improve the bioavailability and pharmacokinetics of this compound in vivo.
Métodos De Síntesis
N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1-naphthylamine with 2-(1H-indol-3-yl)ethyl isocyanate in the presence of a base. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea has been widely used in scientific research as a tool compound to study the function of various kinases and signaling pathways. It has been shown to have inhibitory effects on JNK pathway, which is involved in various cellular processes such as apoptosis, inflammation, and stress response. This compound has also been found to inhibit other kinases such as c-Src, Fyn, and Lck, which are involved in cancer, immune response, and neuronal function.
Propiedades
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21(24-20-11-5-7-15-6-1-2-8-17(15)20)22-13-12-16-14-23-19-10-4-3-9-18(16)19/h1-11,14,23H,12-13H2,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDVNISSIZVULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)


![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)
![N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)



![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)

